4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. It is derived from piperidine, a six-membered saturated nitrogen-containing heterocycle, which is substituted with a 3-chloro-4-fluorophenoxy group. The molecular formula for this compound is C11H13ClFNO, and it has a molecular weight of approximately 215.68 g/mol. This compound is classified under the category of piperidine derivatives, which are often explored for their biological activities and therapeutic potentials.
The synthesis of 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride can be achieved through various methods:
The molecular structure of 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride can be represented using various structural formulas:
InChI=1S/C11H13ClFNO/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
C1CCN(CC1)C2=CC(=C(C=C2)F)Cl
These representations indicate the arrangement of atoms within the molecule, including the presence of chlorine and fluorine substituents on the aromatic ring, which may influence its biological activity.
4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis and drug development.
The mechanism of action for 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride is likely related to its interaction with biological targets such as receptors or enzymes:
Further studies are required to elucidate specific interactions and confirm its pharmacological profile.
The physical and chemical properties of 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride include:
These properties play a crucial role in determining its suitability for various applications in research and industry.
The applications of 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride span several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: